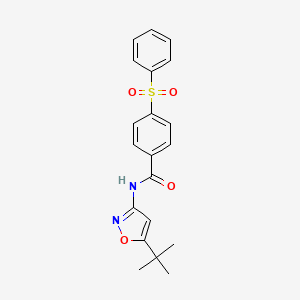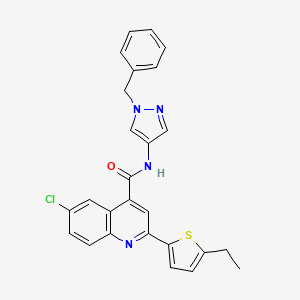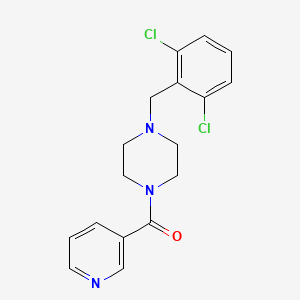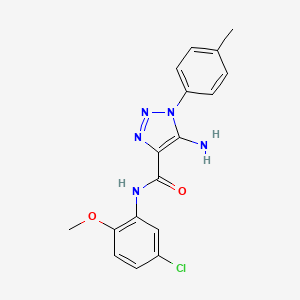
2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone
Descripción general
Descripción
2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone, also known as ETPQ, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. ETPQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The exact mechanism of action of 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed that 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell division. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while inhibiting the production of inflammatory cytokines and chemokines. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has also been found to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone in lab experiments is its potent anti-cancer activity. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been found to exhibit activity against a variety of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone. One area of research is the development of new synthetic methods for 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone that are more efficient and scalable. Another area of research is the elucidation of the exact mechanism of action of 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone, which could lead to the development of more potent and selective derivatives. Finally, further studies are needed to evaluate the safety and efficacy of 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone in preclinical and clinical settings.
Aplicaciones Científicas De Investigación
2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-cancer activity. 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells.
In addition to its anti-cancer activity, 2-(ethylthio)-3-(2-pyridinylmethyl)-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory and anti-microbial effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as to have antibacterial and antifungal activity.
Propiedades
IUPAC Name |
2-ethylsulfanyl-3-(pyridin-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-21-16-18-14-9-4-3-8-13(14)15(20)19(16)11-12-7-5-6-10-17-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGIVPVFZZLLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-allyl-4-(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B4654882.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4654887.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(4-ethylphenyl)acetamide]](/img/structure/B4654892.png)


![3-(4-methoxyphenyl)-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4654932.png)

![6-cyclopropyl-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654946.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4654948.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4654963.png)

![1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4654973.png)
